
Aluminum, hydrobis(2-methylpropyl)-
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for AZD3355 are not extensively detailed in publicly available sources. it is known that AZD3355 is a small molecule developed by AstraZeneca . Industrial production methods would typically involve optimizing the synthesis for large-scale production, ensuring high yield and purity, and adhering to regulatory standards.
Chemical Reactions Analysis
AZD3355 undergoes various chemical reactions, primarily involving its interaction with GABAB receptors. It is a potent and selective agonist for these receptors, with an EC50 of 8.6 nM for human recombinant GABAB receptors . The compound’s affinity for rat GABAB and GABAA receptors has been measured by displacement of [3H]GABA binding in brain membranes, with Ki values of 5.1 nM and 1.4 μM, respectively . Common reagents and conditions used in these reactions include binding assays and receptor activation studies.
Scientific Research Applications
Synthesis Applications
Aluminum, hydrobis(2-methylpropyl)- is primarily used as a reducing agent in organic chemistry. Its applications include:
- Synthesis of α-acetoxy ethers : This process involves the reduction and subsequent acetylation of esters, showcasing its utility in producing complex organic molecules .
- Formation of organometallic compounds : It acts as a precursor to various organometallic compounds that are crucial in synthetic pathways .
Polymerization Catalyst
One of the prominent applications of aluminum, hydrobis(2-methylpropyl)- is as a co-catalyst in polymerization reactions:
- Co-catalyst for polyethylene production : It is used in conjunction with other catalysts to facilitate the polymerization of isoprene and other monomers, enhancing the efficiency and yield of the polymerization process .
- Catalysis in pharmaceutical and fine chemical synthesis : Its role as a catalyst extends to the synthesis of pharmaceuticals and fine chemicals, where it aids in creating specific functional groups and structures .
Case Studies
In another investigation, aluminum, hydrobis(2-methylpropyl)- was employed to synthesize α-acetoxy ethers from esters. The reaction conditions were optimized to maximize yield and selectivity.
Reaction Conditions | Value |
---|---|
Ester Type | Ethyl acetate |
Reducing Agent | Aluminum, hydrobis(2-methylpropyl)- |
Temperature | 25°C |
Reaction Time | 4 hours |
Yield | 85% |
Environmental Considerations
Given its classification as a hazardous substance, handling aluminum, hydrobis(2-methylpropyl)- requires adherence to safety regulations. The Environmental Protection Authority has approved its use under strict guidelines to mitigate risks associated with its pyrophoric nature and potential environmental impact .
Mechanism of Action
AZD3355 exerts its effects by acting as a selective agonist for GABAB receptors. These receptors are involved in various physiological processes, including the modulation of neurotransmitter release and the regulation of muscle tone in the gastrointestinal tract . By activating GABAB receptors, AZD3355 reduces TLESRs, thereby improving lower esophageal sphincter function and reducing reflux episodes . In the context of NASH, AZD3355 downregulates key regulatory nodes such as Myc, MAP, and ERK kinases, leading to reduced fibrosis and inflammation .
Comparison with Similar Compounds
AZD3355 is unique in its selective agonism for GABAB receptors, which distinguishes it from other compounds used to treat GERD and NASH. Similar compounds include other GABAB receptor agonists, such as baclofen and GABOB (gamma-amino-beta-hydroxybutyric acid). AZD3355’s high selectivity and potency make it a more targeted and potentially effective treatment option .
Biological Activity
Aluminum, hydrobis(2-methylpropyl)-, also known as diisobutylaluminum hydride (DBAH), is an organoaluminum compound widely used in organic synthesis as a reducing agent. Understanding its biological activity is crucial due to its potential health implications and environmental effects. This article synthesizes available research findings, case studies, and data on the biological effects of this compound.
Aluminum compounds, including DBAH, exhibit unique properties that influence their biological activity. The compound is known for its reactivity and ability to form various complexes in biological systems. Key mechanisms through which aluminum exerts its biological effects include:
- Estrogenic Activity : Aluminum can act as a xenoestrogen, potentially influencing estrogen receptor pathways. Studies suggest that it may increase the expression of estrogen-related genes, contributing to breast cancer progression, although a definitive link remains unestablished .
- Neurotoxicity : Aluminum's neurotoxic effects are attributed to several mechanisms:
- Inflammatory Responses : DBAH has been shown to activate inflammasomes, specifically the NLRP3 inflammasome, which plays a critical role in innate immunity and inflammation. This activation can lead to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
Biological Activity Data
The following table summarizes key biological activities and effects associated with aluminum, hydrobis(2-methylpropyl)-:
Case Study 1: Neurobehavioral Effects
A study investigated the neurobehavioral effects of aluminum exposure in animal models. Results indicated that chronic exposure led to significant cognitive deficits and alterations in neurotransmitter levels, particularly affecting cholinergic systems. This aligns with findings that aluminum can disrupt synaptic function and neuronal integrity .
Case Study 2: Estrogenic Activity in Breast Tissue
Research has shown that aluminum exposure may enhance estrogen receptor activity in breast tissue cultures. While some studies have suggested a correlation with breast cancer risk, comprehensive epidemiological evidence remains inconclusive. This underscores the need for further research into aluminum's role as a potential endocrine disruptor .
Properties
InChI |
InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPUZPBQZHNSDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Al]CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Al | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Aluminum, hydrobis(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1191-15-7 | |
Record name | Aluminum, hydrobis(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.